molecular formula C14H26N2O2 B1373108 Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1023595-19-8

Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1373108
CAS No.: 1023595-19-8
M. Wt: 254.37 g/mol
InChI Key: QDWTYWWOUAIWGI-UHFFFAOYSA-N
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Description

Tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate is a protected spirocyclic diamine building block essential in medicinal chemistry and drug discovery. This compound features a spiro-fused dipiperidine core, a privileged structure known for contributing to three-dimensional complexity and improving the physicochemical properties of lead molecules . As a Boc-protected amine, it offers versatile handles for selective functionalization and further synthetic elaboration. The 1,9-diazaspiro[5.5]undecane scaffold is a significant pharmacophore in preclinical research for treating obesity, type 2 diabetes mellitus, pain, and various cardiovascular and psychotic disorders . Its therapeutic potential is demonstrated through multiple mechanisms of action, including potent inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and oxidation . Researchers utilize this high-quality intermediate to develop novel ACC inhibitors, which have shown promise in modulating lipid metabolism and insulin sensitivity, and in treating conditions like acne vulgaris . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWTYWWOUAIWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677311
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023595-19-8
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of this compound hydrochloride with cesium carbonate and 4-bromobutyne in acetonitrile. The mixture is heated to 60°C and stirred to facilitate the reaction . Another method involves the use of wet palladium on carbon (Pd/C) as a catalyst in a tetrahydrofuran (THF) solution under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include cesium carbonate, 4-bromobutyne, and wet palladium on carbon (Pd/C). The reactions are typically carried out in solvents such as acetonitrile and tetrahydrofuran (THF) under controlled temperatures and atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with cesium carbonate and 4-bromobutyne yields tert-butyl 4-but-3-ynyl-4,9-diazaspiro[5.5]undecane-9-carboxylate .

Scientific Research Applications

Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations

(a) Tert-Butyl 1-Oxa-4,9-Diazaspiro[5.5]undecane-4-carboxylate (CAS 1023595-11-0)
  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.34 g/mol
  • Key Difference : Replaces one nitrogen atom with an oxygen (oxa), altering hydrogen-bonding capacity and conformational flexibility. This modification may reduce basicity compared to the all-nitrogen diazaspiro analog, impacting solubility and target interactions .
(b) Tert-Butyl 7-Methyl-9-Oxa-1-Azaspiro[5.5]undecane-1-carboxylate
  • Molecular Formula: C₁₄H₂₅NO₃
  • Molecular Weight : 255.36 g/mol
  • The oxa substitution reduces nitrogen-mediated reactivity, which could influence pharmacokinetics .

Substituent Modifications

(a) (S)-Tert-Butyl 3-Oxo-5-(Trifluoromethyl)-2,9-Diazaspiro[5.5]undecane-9-carboxylate (CAS 1341192-02-6)
  • Molecular Formula : C₁₅H₂₃F₃N₂O₃
  • Molecular Weight : 336.35 g/mol
  • Key Difference : The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, improving lipophilicity and membrane permeability. This modification is advantageous in CNS-targeting drug candidates due to enhanced blood-brain barrier penetration .
(b) Tert-Butyl 9-Phenyl-1-Azaspiro[5.5]undecane-1-carboxylate
  • Molecular Formula: C₂₁H₂₉NO₂
  • Molecular Weight : 329.47 g/mol
  • However, the single nitrogen (azaspiro) reduces hydrogen-bonding sites compared to diazaspiro analogs .

Biological Activity

Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1023595-19-8) is a spiro compound characterized by its unique bicyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.38 g/mol
  • Boiling Point : 354 °C
  • Density : 1.05 g/cm³

Biological Activity Overview

This compound has been studied for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail these activities based on available data.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines (e.g., PC3 and DU145) using the MTT assay. Results showed a dose-dependent decrease in cell viability, with IC₅₀ values indicating higher sensitivity in PC3 cells compared to DU145 cells (IC₅₀ at 24 h: PC3 - 40.1 µg/mL; DU145 - 98.14 µg/mL) .
  • Mechanism of Action : The compound is believed to induce apoptosis through the inhibition of specific signaling pathways involved in cell survival and proliferation, such as STAT3 phosphorylation .
Cell LineIC₅₀ (µg/mL) at 24hIC₅₀ (µg/mL) at 48hIC₅₀ (µg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications:

  • In vitro Inhibition : Studies indicated that this compound selectively inhibits COX-2 isoenzyme activity, with high affinity demonstrated in various assays .

Neuroprotective Effects

Research into the neuroprotective properties of this compound has yielded promising results:

  • Acetylcholinesterase Inhibition : The compound exhibited potent inhibition of acetylcholinesterase (AChE), with an IC₅₀ value significantly lower than traditional inhibitors like donepezil . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis with Similar Compounds

This compound can be compared with other diazaspiro compounds to highlight its unique properties:

Compound NameStructural DifferencesBiological Activity
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylateDifferent functional group positionModerate anticancer activity
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateDifferent functional group arrangementLimited data available
Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecaneContains an additional oxygen atomEnhanced bioactivity noted

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cell Viability Assays : A study published in the Journal of Medicinal Chemistry detailed the compound's effects on various cancer cell lines, demonstrating significant antiproliferative effects .
  • In vivo Studies : Further research indicated that the compound could inhibit tumor growth and metastasis in animal models when administered intraperitoneally .

Q & A

What are the optimized synthetic routes for preparing tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions. A validated method includes:

  • Step 1 : Reacting tert-butyl 4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride with cesium carbonate and 4-bromobutyne in acetonitrile at 60°C overnight, followed by purification .
  • Step 2 : Further functionalization via Suzuki-Miyaura coupling using tert-butyl 8-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl]-3,8-diazaspiro[5.5]undecane-3-carboxylate and aryl halides under palladium catalysis .
  • Critical Parameters : Temperature control (±2°C), solvent polarity (acetonitrile vs. THF), and stoichiometric ratios (e.g., 1:1.2 molar ratio of spirocyclic intermediate to boronate ester) significantly impact yields (reported 60-85% ).

Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify spirocyclic structure and tert-butyl group presence. For example, the tert-butyl proton signal appears as a singlet at δ 1.4–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 268.36 for C14H24N2O3\text{C}_{14}\text{H}_{24}\text{N}_2\text{O}_3) with <2 ppm error .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >95% purity using a C18 column and acetonitrile/water gradient .

How does this compound induce endoplasmic reticulum (ER) stress in cancer cells, and what assays validate this mechanism?

  • Mechanism : The compound depletes ER calcium stores, activating the GRP78 chaperone and triggering the unfolded protein response (UPR), leading to apoptosis .
  • Validation Assays :
    • GRP78 Reporter Assay : Luciferase activity in U87-MG cells (EC50_{50} = 11.4 nM for thapsigargin control) .
    • Calcium Mobilization : Fluorescent probes (e.g., Fluo-4 AM) quantify intracellular Ca2+^{2+} depletion .
    • Caspase-3/7 Activation : Luminescence-based assays confirm apoptosis (e.g., 2.5-fold increase vs. control) .

What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced pharmacological activity?

  • Core Modifications :
    • Spiro Ring Substitution : Introducing electron-withdrawing groups (e.g., -F) at position 5 increases cytotoxicity (IC50_{50} reduced from 10 µM to 2.5 µM in glioma cells) .
    • Side Chain Optimization : Alkyl chains (e.g., butynyl) improve membrane permeability, as shown in Caco-2 assays (Papp_{\text{app}} > 1 × 106^{-6} cm/s) .
  • Pharmacophore Modeling : Docking studies suggest hydrogen bonding with METTL3’s SAM-binding pocket (ΔG = -9.8 kcal/mol) .

How should researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Synthetic Discrepancies : Compare reaction scales (e.g., batch vs. continuous flow) and purification methods (HPLC vs. column chromatography). For example, scaling up from 1 mmol to 1 mol reduces yields by 15–20% due to mixing inefficiencies .
  • Biological Variability : Use standardized cell lines (e.g., U87-MG) and normalize data to housekeeping genes (e.g., GAPDH) in qPCR assays .

What methodologies are recommended for evaluating this compound in advanced in vitro models?

  • 3D Glioma Spheroids : Culture patient-derived cells in Matrigel® and treat with 1–50 µM compound for 72 hours. Measure viability via ATP-lite assays (IC50_{50} = 8.2 µM) .
  • Combination Screening : Pair with temozolomide (1:1 molar ratio) to assess synergy (Combination Index < 0.5 indicates potentiation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.